[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Description
Properties
IUPAC Name |
[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)5-6-4(3-9)10-7-5/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNCBBVKTZJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation from Nitriles
- Reagents and Conditions: Nitriles bearing the appropriate substituents are reacted with hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (2 equivalents) in ethanol.
- Temperature and Time: The reaction is conducted in a sealed vial with shaking at room temperature for 6 hours, followed by heating at 70 °C for 16 hours to achieve complete conversion.
- Outcome: This step yields the amidoxime intermediate quantitatively, which is critical for subsequent acylation.
Acylation of Amidoximes
- Reagents: The amidoxime is reacted with the corresponding carboxylic acid (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents), and 1-hydroxy-7-azabenzotriazole (HOAt, 1 equivalent) in dimethylformamide (DMF).
- Conditions: The mixture is shaken at room temperature for 24 hours to ensure full formation of O-acylamidoxime.
- Rationale: EDC/HOAt activation facilitates efficient coupling under mild conditions, avoiding harsh reagents.
Cyclodehydration to 1,2,4-Oxadiazole
- Reagents and Conditions: Triethylamine (1 equivalent) is added, and the reaction mixture is heated at 100 °C for 3 hours to promote cyclodehydration.
- Workup: After cooling, water is added, and the product is extracted with chloroform, washed, and evaporated to yield the oxadiazole.
- Yield: Typical yields are in the range of 60–70%, demonstrating the efficiency of the one-pot procedure.
Alternative Synthetic Routes and Reductive Methods
While the above method is standard for 3,5-disubstituted 1,2,4-oxadiazoles, the preparation of the specific this compound can involve additional steps for introducing the dimethylamino substituent and the hydroxymethyl group.
Introduction of Dimethylamino Group
- The dimethylamino group at the 3-position can be introduced via substitution reactions on appropriate intermediates or by using dimethylamino-substituted nitriles as starting materials.
- Literature reports indicate that aqueous ethanol serves as a suitable medium for such substitutions, often conducted at low temperatures to prevent decomposition.
Hydroxymethyl Group Installation
- The hydroxymethyl substituent at the 5-position can be introduced by reduction of a corresponding aldehyde or ester precursor.
- A novel and safer reducing agent, sodium bis(2-methoxyethoxy)aluminium hydride (Vitride), has been employed to reduce carbonyl groups efficiently in a one-pot process, offering an alternative to hazardous lithium aluminium hydride (LAH).
- This method improves operational safety and cost-effectiveness, especially important for pharmaceutical intermediates.
Summary Table of Preparation Steps for this compound
| Step | Reaction Type | Reagents/Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Amidoxime Formation | Nitrile + NH2OH·HCl + TEA in EtOH; RT 6 h + 70 °C 16 h | Mild, no inert atmosphere required | Quantitative |
| 2 | Acylation | Amidoxime + Carboxylic acid + EDC + HOAt in DMF; RT 24 h | Efficient coupling under mild conditions | High |
| 3 | Cyclodehydration | TEA, 100 °C, 3 h | One-pot procedure, simple workup | 60–70 |
| 4 | Dimethylamino Group Introduction | Substitution on nitrile or intermediate; aqueous ethanol, low temp | Controlled conditions to avoid decomposition | Variable |
| 5 | Hydroxymethyl Group Installation | Reduction with Vitride (Na bis(2-methoxyethoxy)aluminium hydride) | Safer alternative to LAH, one-pot reduction | High |
Research Findings and Practical Considerations
- The one-pot methods combining amidoxime formation, acylation, and cyclodehydration streamline synthesis and reduce purification steps, improving throughput and scalability.
- The use of triethylamine as a base throughout the process supports solubility and reaction efficiency.
- Employing Vitride as a reducing agent for installing the hydroxymethyl group enhances safety and reduces costs compared to traditional hydride reagents, making it suitable for industrial applications.
- Analytical techniques such as LC-MS, NMR, and IR spectroscopy confirm the structure and purity of the synthesized compounds, ensuring reproducibility and quality control.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield aldehydes or ketones, while substitution reactions could introduce various functional groups at the dimethylamino position.
Scientific Research Applications
Chemistry
In chemistry, [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
It can be used as a scaffold for the development of new drugs with antibacterial, antiviral, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
1,2,4-Oxadiazoles exhibit diverse bioactivity depending on substituents. Below is a comparative analysis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol with structurally analogous compounds:
Key Findings:
- Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to phenyl or pyridinyl derivatives, which are more lipophilic .
- Bioactivity : Pyridinyl and fluorophenyl derivatives show higher CNS penetration and radiopharmaceutical utility, whereas alkyl-substituted oxadiazoles (e.g., isopropyl) exhibit stronger antimicrobial effects .
- Synthetic Accessibility: Hydroxymethyl-substituted oxadiazoles are often synthesized via cycloaddition or nucleophilic substitution, with dimethylamino groups introduced via reductive amination .
Stability and Reactivity
- The dimethylamino group increases basicity, making the compound prone to protonation under acidic conditions. This contrasts with pyridinyl derivatives, which are more stable in neutral pH .
- Hydroxymethyl groups enable conjugation (e.g., esterification), a feature exploited in prodrug design .
Research Implications
- CNS Targeting: Pyridinyl-oxadiazoles act as cannabinoid receptor agonists, highlighting possible neuropharmacological applications .
Biological Activity
Introduction
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol, a member of the oxadiazole family, has gained attention for its diverse biological activities. This compound is being investigated for potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C₅H₉N₃O₂
- Molecular Weight : 143.15 g/mol
- CAS Number : 1208483-04-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
-
Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's. The IC50 values for related oxadiazole compounds ranged from 5.80 µM to 40.80 µM for AChE inhibition, indicating promising activity compared to Donepezil (IC50 = 33.65 µM) .
Compound AChE IC50 (µM) BuChE IC50 (µM) Donepezil 33.65 ± 3.50 35.80 ± 4.60 Oxadiazole Derivative 1 5.80 ± 2.18 7.20 ± 2.30 Oxadiazole Derivative 2 40.80 ± 5.90 42.60 ± 6.10 - Antimalarial Activity : The compound has also been evaluated for antimalarial properties against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). Compounds with similar structures demonstrated low IC50 values (<0.03 μM), indicating strong potential as antimalarial agents with selectivity over human DHODH .
- Antimicrobial Activity : Research has shown that modifications to the oxadiazole structure can enhance antimicrobial activity against various pathogens, including multidrug-resistant strains . The incorporation of quaternary ammonium functionalities has been explored to improve targeting of gastrointestinal pathogens while minimizing systemic absorption .
Case Studies and Research Findings
- Neuroprotective Effects : A study focusing on the neuroprotective effects of oxadiazole derivatives highlighted their potential in treating neurodegenerative diseases by inhibiting AChE and BuChE activities . This suggests that this compound could play a role in developing new therapeutic strategies.
- Antimicrobial Efficacy : In a recent study, modified oxadiazoles were tested against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The results indicated that certain analogues maintained antimicrobial activity while being less permeable through intestinal barriers, suggesting a targeted approach to treat gastrointestinal infections .
- Synthesis and Structure Activity Relationship (SAR) : Various studies have explored the synthesis of oxadiazole derivatives and their SAR to identify key structural features that enhance biological activity . For instance, the introduction of specific substituents has been shown to significantly alter the inhibitory potency against target enzymes.
Q & A
Advanced Research Question
- Data Collection : Use high-resolution synchrotron radiation for small-molecule crystals (SHELX programs for refinement) .
- Key Parameters : Analyze bond lengths (e.g., N–O: ~1.36 Å, C–N: ~1.30 Å) and angles (e.g., oxadiazole ring angles ~105–110°) to validate geometry .
- Case Study : For [3-(o-tolyl)-1,2,4-oxadiazol-5-yl] derivatives, ORTEP diagrams confirmed substituent positions via anisotropic displacement parameters .
How can biological activity assays be designed to evaluate this compound’s potential?
Advanced Research Question
- Target Selection : Prioritize enzymes (e.g., carboxylesterases) or receptors where oxadiazoles show affinity .
- Assay Design :
- Data Interpretation : Cross-validate activity with molecular docking studies (AutoDock Vina) to correlate binding energy with experimental results .
What methodologies resolve discrepancies in reported biological activity data?
Advanced Research Question
- Source Analysis : Compare assay conditions (e.g., buffer pH, incubation time) across studies .
- Structural Analogues : Test derivatives (e.g., 4-chlorophenyl vs. dimethylamino substituents) to isolate substituent effects .
- Meta-Analysis : Use systematic reviews to identify trends (e.g., electron-withdrawing groups enhancing enzyme inhibition) .
How can synthetic yields be optimized for scale-up?
Advanced Research Question
- Catalyst Screening : Test palladium or copper catalysts for cyclization efficiency .
- Solvent Optimization : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >90% yield .
What advanced techniques confirm the absolute configuration of chiral analogs?
Advanced Research Question
- Chiral HPLC : Separate enantiomers using amylose-based columns .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from time-dependent DFT .
- Case Study : Baker’s yeast-mediated reduction produced (S)-configured alcohols, validated by X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
